molecular formula C13H16O2 B13958028 2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid CAS No. 3602-26-4

2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid

Cat. No.: B13958028
CAS No.: 3602-26-4
M. Wt: 204.26 g/mol
InChI Key: UOPMGDFNZIMWPC-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]- is an organic compound with the molecular formula C13H16O2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a propenoic acid backbone with a methyl group and a phenyl group substituted with an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]- typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

Cinnamic acid derivative+MethanolAcid catalyst2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]-+Water\text{Cinnamic acid derivative} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]-} + \text{Water} Cinnamic acid derivative+MethanolAcid catalyst​2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]-+Water

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives, depending on the substituent introduced.

Scientific Research Applications

2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and resins, which are used in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, the phenyl group can interact with aromatic amino acids in enzyme active sites, leading to inhibition or activation of the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-phenyl-, methyl ester: Similar structure but lacks the isopropyl group on the phenyl ring.

    2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: Contains methoxy groups on the phenyl ring instead of an isopropyl group.

    2-Propenoic acid, 3-phenyl-: Similar backbone but lacks the ester group.

Uniqueness

The presence of the isopropyl group on the phenyl ring in 2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]- imparts unique chemical and physical properties to the compound. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

3602-26-4

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-methyl-3-(4-propan-2-ylphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H16O2/c1-9(2)12-6-4-11(5-7-12)8-10(3)13(14)15/h4-9H,1-3H3,(H,14,15)

InChI Key

UOPMGDFNZIMWPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C)C(=O)O

Origin of Product

United States

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